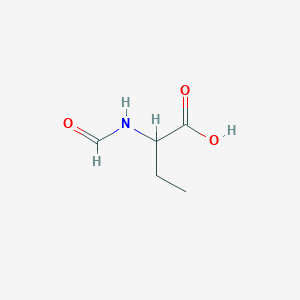

2-Formamidobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-formamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAISXTKWTBOYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875604 | |

| Record name | Butanoic acid, 2-(formylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106873-99-8 | |

| Record name | Butanoic acid, 2-(formylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Formyl-L-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Formamidobutanoic Acid from L-Aspartic Acid

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-Formamidobutanoic acid, more commonly known as N-formyl-L-aspartic acid, from its readily available precursor, L-aspartic acid. The N-formyl group serves as a crucial protecting group for the amine functionality, rendering the molecule a vital building block in pharmaceutical and chemical industries, most notably in the synthesis of peptide-based compounds such as the artificial sweetener aspartame.[1] This document details the foundational principles, compares key synthetic methodologies, provides field-proven experimental protocols, and discusses the downstream applications for researchers, chemists, and professionals in drug development.

Chapter 1: Theoretical Foundations

The Precursor: L-Aspartic Acid

L-aspartic acid is a non-essential α-amino acid that is fundamental to the biosynthesis of proteins. Its structure features an acidic side chain, which imparts specific properties relevant to its role in both biological systems and chemical synthesis.[2] As a widely available and relatively inexpensive chiral starting material, L-aspartic acid is an ideal precursor for producing more complex, high-value molecules.

The Strategic Imperative of N-Formylation

In peptide synthesis, the selective formation of amide bonds between specific amino acids is paramount. To prevent unwanted side reactions, the nucleophilic α-amino group of an amino acid must be "protected" by a temporary functional group. The formyl group (–CHO) is an effective and economical N-protecting group.[1] The process of introducing this group is known as N-formylation.

The N-formylation of L-aspartic acid yields this compound, a stable intermediate where the amine is masked, allowing for selective reactions at its two carboxylic acid sites.[] This protection is critical for controlling the regioselectivity of subsequent coupling reactions, particularly in the synthesis of dipeptides.

Chapter 2: Synthetic Pathways and Mechanistic Insights

The conversion of L-aspartic acid to its N-formyl derivative can be achieved through several established routes. The most prominent and industrially relevant method involves the use of formic acid in conjunction with an activating agent, typically acetic anhydride.

Primary Synthesis Route: Formylation via Acetic Formic Anhydride

This method is the cornerstone of industrial production due to its efficiency and high yield. The reaction does not use formic acid directly but rather generates a more potent formylating agent in situ: acetic formic anhydride (AFA).[4][5]

Causality and Mechanism: When formic acid is mixed with acetic anhydride, they react to form the mixed anhydride, AFA.[4] This molecule is a superior formylating agent because the acetyl group is a better leaving group than the hydroxyl group of formic acid, thus activating the formyl carbon for nucleophilic attack by the amine of L-aspartic acid.

The overall process can be described in two key stages:

-

Activation of Formic Acid: Acetic anhydride reacts with formic acid to form acetic formic anhydride and acetic acid as a byproduct.

-

N-Formylation: The lone pair of the nitrogen atom on L-aspartic acid attacks the electrophilic carbonyl carbon of the formyl group in AFA. This is followed by the elimination of an acetate ion, yielding N-formyl-L-aspartic acid.

Simultaneously, the acetic anhydride present in the reaction mixture acts as a dehydrating agent, which can convert the newly formed N-formyl-L-aspartic acid into its cyclic counterpart, N-formyl-L-aspartic anhydride.[6][7] This anhydride is often the desired intermediate for direct use in peptide coupling reactions without isolation of the diacid.[1]

Field-Proven Experimental Protocol: Synthesis of N-Formyl-L-Aspartic Anhydride

This protocol is adapted from established industrial processes and is designed for high efficiency and yield.[1][6]

Materials & Reagents:

-

L-Aspartic Acid

-

Acetic Anhydride

-

Formic Acid (85-98%)

-

Secondary Alcohol (e.g., Isopropanol, for quenching)

-

Magnesium Oxide (Optional Catalyst)[1]

Procedure:

-

Charging the Reactor: In a suitable glass-lined reactor equipped with mechanical stirring and temperature control, charge L-aspartic acid and acetic anhydride.

-

Initial Heating: Heat the stirred slurry to a controlled temperature, typically between 35-50°C.[6][8] The specific temperature is a critical parameter influencing reaction rate and selectivity.

-

Formic Acid Addition: Slowly add formic acid to the reaction mixture over a period of 5-6 hours.[6] This controlled addition is crucial to manage the exothermic reaction and prevent the formation of undesired byproducts.

-

Reaction Maturation: Maintain the reaction mixture at the set temperature with continuous stirring for an extended period, often 48-60 hours, to ensure complete conversion.[6]

-

Isolation: Cool the reaction mixture to approximately 10°C to induce crystallization of the N-formyl-L-aspartic anhydride product.[6]

-

Purification: Isolate the solid product by centrifugation or filtration. The resulting crystalline solid can be washed with a cold solvent to remove residual acetic acid. The product typically has a purity of >97%.[6]

Quantitative Data Summary:

| Parameter | Molar Ratio / Condition | Rationale & Citation |

| L-Aspartic Acid | 1.0 equivalent | Starting material. |

| Acetic Anhydride | 2.0 - 2.3 equivalents | Serves as both reactant for AFA formation and dehydrating agent.[1][6][8] |

| Formic Acid | 1.0 - 1.6 equivalents | Formyl group source. Using minimal excess reduces downstream purification costs.[1][6][8] |

| Temperature | 35 - 50°C | Balances reaction rate against thermal degradation of the mixed anhydride.[6][8] |

| Reaction Time | 48 - 60 hours | Required to drive the reaction to completion.[6] |

| Expected Yield | 85 - 90% | Represents an efficient industrial process.[6][8] |

Chapter 3: Analytical Characterization

Confirmation of the final product, N-formyl-L-aspartic acid or its anhydride, is performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the presence of the formyl proton, which typically appears as a singlet around 8.0-9.0 ppm.[9] The distinct signals for the α-CH and β-CH₂ protons of the aspartate backbone will also be shifted compared to the starting material.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amide C=O stretch (around 1650-1680 cm⁻¹) and the N-H stretch, confirming the formation of the formamide bond. The carboxylic acid O-H and C=O stretches will also be present.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. For N-formyl-L-aspartic acid (C₅H₇NO₅), the expected monoisotopic mass is approximately 161.03 g/mol .[2]

Chapter 4: Applications in Drug Development and Synthesis

The primary utility of N-formyl-L-aspartic acid, particularly its anhydride form, is as a key intermediate in peptide synthesis.

4.1 Dipeptide Synthesis (e.g., Aspartame): N-formyl-L-aspartic anhydride is reacted with the methyl ester of another amino acid, such as L-phenylalanine (L-PM), in a coupling reaction. This forms the N-protected dipeptide precursor. The formyl group can then be removed (de-protected) under mild acidic conditions to yield the final dipeptide, such as aspartame.

4.2 Broader Synthetic Utility: Beyond sweeteners, N-formyl amino acids are valuable in constructing complex peptides and proteins for therapeutic applications.[] The N-terminal formylation is a post-translational modification that can influence the biological activity and stability of proteins.[11] This makes N-formyl-L-aspartic acid a useful tool for researchers in protein engineering and the development of peptide-based drugs.

Chapter 5: Conclusion and Future Outlook

The synthesis of this compound from L-aspartic acid is a well-established and highly optimized chemical transformation, pivotal to the pharmaceutical and food industries. The use of formic acid and acetic anhydride provides a robust, high-yielding pathway to the key N-formyl-L-aspartic anhydride intermediate. Understanding the mechanistic details and process parameters outlined in this guide allows researchers and development professionals to effectively utilize this chemistry. As the demand for complex peptide-based therapeutics grows, the efficient and controlled synthesis of protected amino acid building blocks like N-formyl-L-aspartic acid will remain a cornerstone of modern drug discovery and development.

References

-

Acetic formic anhydride. Wikipedia. [Link]

-

Showing metabocard for N-Formyl-L-aspartate (HMDB0060495). Human Metabolome Database. [Link]

-

Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis. [Link]

- Process for the preparation of the anhydride of N-formyl-L-aspartic acid.

-

Formylation of Amines. Molecules. [Link]

- Process for producing N-formylamino acid and use thereof.

-

Acetic Formic Anhydride. Organic Syntheses. [Link]

- Preparation of N-formyl-L-aspartic anhydride.

-

Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synopsis. [Link]

-

How to decipher the L-Aspartic NMR graph. Quora. [Link]

-

Mixed carboxylic acid anhydrides: I. Acetic-formic anhydride. ResearchGate. [Link]

-

Process for the preparation of n-formyl-l-aspartic anhydride. European Patent Office. [Link]

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]

-

Acetic Formic Anhydride. Scribd. [Link]

-

L-Aspartic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

-

Solid Phase Formylation of N-Terminus Peptides. Molecules. [Link]

-

Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]

-

ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

-

Conformation and hydrogen bonding of N-formylpeptides: crystal and molecular structure of N-formyl-L-alanyl-L-aspartic acid. PubMed. [Link]

-

n-formyl-l-aspartic anhydride. LookChem. [Link]

-

Synthesis of N-Formyl-L aspartic Anhydride. Semantic Scholar. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. hmdb.ca [hmdb.ca]

- 4. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]

- 7. US4945172A - Preparation of N-formyl-L-aspartic anhydride - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. scribd.com [scribd.com]

- 10. quora.com [quora.com]

- 11. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Synthesis of 2-Formamidobutanoic Acid Enantiomers: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral synthesis of (R)- and (S)-2-Formamidobutanoic acid. These enantiomerically pure compounds are valuable building blocks in medicinal chemistry and drug development. This document explores various synthetic strategies, including enzymatic resolutions, asymmetric synthesis of the precursor α-amino acid, and subsequent stereoretentive formylation. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic route for their specific needs.

Introduction: The Significance of Chiral 2-Formamidobutanoic Acid

Enantiomerically pure α-amino acids and their derivatives are fundamental chiral building blocks in the pharmaceutical industry. The specific stereochemistry of these molecules is often crucial for their biological activity and pharmacological profile. This compound, also known as N-formyl-α-aminobutyric acid, is no exception. Its individual enantiomers, (R)- and (S)-2-Formamidobutanoic acid, serve as key intermediates in the synthesis of various bioactive molecules and peptidomimetics. The formyl group acts as a protecting group for the amine, which can be crucial in multi-step syntheses, and it can also influence the molecule's conformational properties and interactions with biological targets.

The synthesis of enantiomerically pure this compound presents a common challenge in chiral synthesis: the efficient and selective creation of a stereogenic center. This guide will delve into the primary strategies to achieve this, focusing on practical and scalable methods. The choice of synthetic route will often depend on factors such as the desired enantiomer, required purity, scalability, and available resources.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral this compound can be broadly approached in two ways:

-

Route A: Resolution and Subsequent Formylation: This classic approach involves the synthesis of the racemic 2-aminobutanoic acid followed by resolution of the enantiomers. The separated enantiopure amino acid is then formylated to yield the desired product.

-

Route B: Asymmetric Synthesis of the Precursor and Formylation: This more modern approach focuses on the direct synthesis of enantiomerically enriched 2-aminobutanoic acid using chiral catalysts or auxiliaries. The resulting chiral amino acid is then formylated.

-

Route C: Biosynthetic Pathways: Leveraging enzymatic systems in whole-cell biocatalysts offers an environmentally friendly and highly selective route to the precursor, (S)-2-aminobutanoic acid.

This guide will focus on providing detailed insights into the most robust and widely applicable methods within these strategies.

Figure 1: Overview of synthetic strategies for chiral this compound.

Synthesis of the Chiral Precursor: 2-Aminobutanoic Acid

The critical step in the synthesis of this compound enantiomers is securing a reliable source of enantiomerically pure (R)- or (S)-2-aminobutanoic acid.

Enzymatic Synthesis of (S)-2-Aminobutanoic Acid from L-Threonine

A highly efficient and stereoselective method for producing (S)-2-aminobutanoic acid utilizes a two-enzyme system starting from the readily available and inexpensive amino acid, L-threonine.[1][2][3] This biocatalytic cascade mimics natural metabolic pathways and offers excellent enantiopurity.

The process involves two key enzymatic steps:

-

Deamination of L-Threonine: L-threonine deaminase catalyzes the conversion of L-threonine to 2-ketobutyrate.

-

Reductive Amination: A dehydrogenase, such as leucine dehydrogenase, stereoselectively reduces 2-ketobutyrate to (S)-2-aminobutanoic acid. A coenzyme regeneration system, often involving formate dehydrogenase, is typically employed to recycle the NADH cofactor.[1][2]

Figure 2: Enzymatic synthesis of (S)-2-Aminobutanoic Acid from L-Threonine.

Protocol 1: Enzymatic Synthesis of (S)-2-Aminobutanoic Acid

-

Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-9.0), combine L-threonine, a catalytic amount of NAD+, and ammonium formate.[1]

-

Enzyme Addition: Add L-threonine deaminase, leucine dehydrogenase, and formate dehydrogenase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.[1]

-

Monitoring: Monitor the reaction progress by HPLC until the conversion of L-threonine is complete.

-

Workup and Purification: Denature the enzymes by heating, followed by centrifugation to remove the precipitated protein. The supernatant containing (S)-2-aminobutanoic acid can be purified by crystallization or ion-exchange chromatography.

| Parameter | Value | Reference |

| Starting Material | L-Threonine | [1][2] |

| Enzymes | L-Threonine Deaminase, Leucine Dehydrogenase, Formate Dehydrogenase | [1][2] |

| Enantiomeric Excess (ee) | >99% | [1] |

| Yield | Up to 75% isolated yield | [1] |

Resolution of Racemic 2-Aminobutanoic Acid

For access to both enantiomers, classical resolution of the racemic amino acid is a viable strategy. One effective method is preferential crystallization.

Protocol 2: Optical Resolution by Replacing Crystallization

This method utilizes the principle that a conglomerate, a racemic compound that crystallizes as a physical mixture of enantiopure crystals, can be resolved by seeding with one enantiomer. An alternative approach involves using an optically active co-solute to induce the preferential crystallization of one enantiomer.

-

Salt Formation: Prepare the p-toluenesulfonate salt of racemic 2-aminobutanoic acid.[4]

-

Supersaturated Solution: Create a supersaturated solution of the racemic salt in a suitable solvent such as 1-propanol.[4]

-

Induction of Crystallization: Add an optically active co-solute, for example, (S)-methionine p-toluenesulfonate, to preferentially crystallize the (R)-2-aminobutanoic acid p-toluenesulfonate.[4]

-

Isolation: Isolate the crystallized salt by filtration.

-

Liberation of the Free Amino Acid: Treat the enantiomerically enriched salt with a base, such as triethylamine, in a solvent like methanol to obtain the free (R)-2-aminobutanoic acid.[4]

This method can be adapted to obtain the (S)-enantiomer by using (R)-methionine p-toluenesulfonate as the co-solute.[4]

Stereoretentive N-Formylation of 2-Aminobutanoic Acid

Once the enantiopure 2-aminobutanoic acid is obtained, the final step is the formylation of the amino group. It is crucial that this step proceeds without racemization of the chiral center. The most common and reliable method for this transformation is the use of a mixture of formic acid and acetic anhydride.[5]

The reaction proceeds through the in-situ formation of acetic formic anhydride, which is a potent formylating agent.[5]

Figure 3: N-Formylation of 2-Aminobutanoic Acid.

Protocol 3: N-Formylation with Formic Acid and Acetic Anhydride

-

Reaction Setup: Suspend the enantiopure 2-aminobutanoic acid in an excess of formic acid.[5][6]

-

Addition of Acetic Anhydride: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise while maintaining the temperature below a certain threshold to control the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Remove the excess formic acid and acetic acid under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the pure N-formyl derivative.

| Parameter | Condition | Reference |

| Formylating Agent | Formic Acid / Acetic Anhydride | [5] |

| Temperature | 0 °C to room temperature | [6] |

| Racemization | Minimal to none reported | [5] |

| Yield | Generally high (78-90% for other amino acids) | [5] |

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.

Chiral HPLC Analysis

-

Direct Method: The enantiomers of this compound can be directly separated on a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic series).[7]

-

Indirect Method: Alternatively, the carboxylic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18). However, the direct method is generally preferred for its simplicity.

Method Development Considerations for Chiral HPLC:

-

Column Selection: Screen a variety of chiral stationary phases to find the one that provides the best resolution.

-

Mobile Phase Optimization: The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) and additives (acids, bases, or salts) is critical for achieving good separation.[7]

-

Detection: UV detection is typically suitable for N-formyl amino acids.

Conclusion and Future Perspectives

The chiral synthesis of this compound enantiomers is readily achievable through well-established synthetic strategies. The enzymatic synthesis of (S)-2-aminobutanoic acid from L-threonine offers a highly efficient and stereoselective route to the (S)-enantiomer of the final product. For access to both enantiomers, classical resolution of the racemic amino acid followed by a robust and stereoretentive N-formylation provides a reliable pathway.

Future research in this area may focus on the development of direct asymmetric synthetic methods, such as organocatalytic or transition-metal-catalyzed approaches, that could potentially streamline the synthesis and provide even greater efficiency. Advances in enzyme engineering may also lead to the development of biocatalysts capable of directly producing N-formyl amino acids with high enantioselectivity.

This guide has provided a detailed overview of the current state-of-the-art for the synthesis of these valuable chiral building blocks, offering researchers and developers a solid foundation for their synthetic endeavors.

References

-

Bernardi, L., & Piersanti, G. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. [Link]

-

Jiménez, E. I. (2023). An update on chiral phosphoric acid organocatalyzed stereoselective reactions. Organic & Biomolecular Chemistry, 21(21), 3477-3502. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

-

MDPI. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 27(15), 4987. [Link]

- Google Patents. (n.d.). Method for preparing L-2-aminobutyric acid by enzyme method.

-

Kim, J. Y., & Lee, J. W. (2010). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 31(8), 2165-2167. [Link]

-

Reddy, G. S., & Manjula, A. (2025). Asymmetric hydrogenation of α-dehydroamino acid derivatives a. ResearchGate. [Link]

-

PubMed. (n.d.). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. [Link]

-

Singh, V. K., & Singh, S. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances, 7(64), 40359-40386. [Link]

-

PubMed. (n.d.). A one-pot system for production of L-2-aminobutyric acid from L-threonine by L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase. [Link]

-

Wolff, A., & Straathof, A. J. (2025). Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate. [Link]

-

Jhansi, T. N., Kumar, D. P., Rajana, N., Kumar, D. J., & Rao, G. N. (2019). Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. [Link]

-

Rodrigues, C. A. B., de Matos, M. N., Guerreiro, B. M. H., Gonçalves, A. M. L., Romão, C. C., & Afonso, C. A. M. (2011). α-Formylation of α-Substituted Ketones. Tetrahedron Letters, 52(22), 2803-2805. [Link]

-

Reddy, P. G., & Kim, S. (2025). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate. [Link]

-

ResearchGate. (n.d.). Chiral phosphoric acid (9)‐catalyzed synthesis of α‐tertiary amino acids (8) from α‐substituted aminomalonic acids (7). [Link]

-

Fochi, M., & Bernardi, L. (2016). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. Angewandte Chemie International Edition, 55(39), 11985-11989. [Link]

-

Li, X., Lou, R., Yeung, C. H., Chan, A. S. C., & Wong, W. K. (2000). Asymmetric hydrogenation of dehydroamino acid derivatives catalyzed by a new aminophosphine phosphinite ligand derived from ketopinic acid. Tetrahedron: Asymmetry, 11(10), 2077-2082. [Link]

-

Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. [Link]

-

Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

- Google Patents. (n.d.).

-

Zeng, L., Zhao, M., Lin, B., Song, J., Tucker, J. H. R., Wen, J., & Zhang, X. (2017). Selective N-Formylation of Amines with H2 and CO2 Catalyzed by Cobalt Pincer Complexes. ACS Catalysis, 7(4), 2533-2537. [Link]

-

Chemistry LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). [Link]

-

ResearchGate. (n.d.). Asymmetric hydrogenation of α-dehydroamino acid esters 8b–t with the self-assembled chiral Rh catalyst. [Link]

-

ResearchGate. (n.d.). Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids. [Link]

-

Reddy, P. G., & Kim, S. (2003). Formylation of Amines. Molecules, 8(1), 20-28. [Link]

-

Krische, M. J., & Morken, J. P. (2014). A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. University of North Carolina at Chapel Hill. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

-

Argonne National Laboratory. (n.d.). Threonine: An Amino Acid Autonomous Molecular Assembly. [Link]

-

Wang, Q., Li, X., & Wang, J. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(15), 4235-4240. [Link]

-

ResearchGate. (n.d.). Pathway from l-threonine to (S)-2-aminobutyric acid. [Link]

-

News-Medical.net. (2018). Synthesis of Essential Amino Acids. [Link]

Sources

- 1. CN101818178A - Method for preparing L-2-aminobutyric acid by enzyme method - Google Patents [patents.google.com]

- 2. A one-pot system for production of L-2-aminobutyric acid from L-threonine by L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. chiraltech.com [chiraltech.com]

An In-Depth Technical Guide to the Biological Activity of N-formyl Amino Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-formyl amino acid derivatives, particularly N-formyl peptides, are crucial signaling molecules that bridge microbial/mitochondrial presence and the innate immune response. Originating from the N-terminus of prokaryotic and mitochondrial proteins, these molecules are recognized as potent chemoattractants by phagocytic leukocytes.[1][2][3] Their biological effects are mediated primarily through a specific class of G-protein coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[4][5] This guide provides a comprehensive technical overview of the mechanisms of action, key methodologies for assessing biological activity, and the structure-activity relationships of these derivatives. We delve into the causality behind experimental protocols and present detailed workflows to ensure reproducibility and scientific rigor, offering a foundational resource for researchers in immunology, pharmacology, and drug development.

The Central Role of N-formyl Peptides in Innate Immunity

The innate immune system relies on a set of germline-encoded receptors to detect conserved molecular structures associated with pathogens or cellular distress. These are known as Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs), respectively. N-formyl peptides are a quintessential example, serving as both.

Origins: A Tale of Two Genomes

Protein synthesis in prokaryotes is initiated with N-formylmethionine (fMet).[3][5] Consequently, bacteria continually produce and release proteins and peptides bearing this N-terminal modification. Similarly, mitochondria, owing to their evolutionary origin from bacteria, also utilize fMet to initiate protein synthesis.[3][4][5] The release of N-formyl peptides from bacteria signals an active infection (a PAMP), while their release from damaged host mitochondria indicates tissue injury (a DAMP).[2][4][5] The host immune system, specifically phagocytic cells like neutrophils and macrophages, has evolved to recognize this N-formyl signature as a critical "danger" signal, initiating a swift response.[3][6]

The Receptors: A Family of Sentinels

The biological activities of N-formyl peptides are transduced by the Formyl Peptide Receptor (FPR) family, a subgroup of GPCRs.[4][5] In humans, this family consists of three members:

-

FPR1: The high-affinity receptor for N-formyl peptides. It is the primary receptor responsible for mediating the potent chemotactic response to bacterial peptides like N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1]

-

FPR2 (also known as ALX/FPRL1): A more promiscuous receptor with a lower affinity for N-formyl peptides compared to FPR1.[7] It binds a wide array of ligands, including pro-inflammatory molecules and specialized pro-resolving mediators like Lipoxin A4, giving it a dual role in both initiating and resolving inflammation.

-

FPR3: The least characterized member, its function and primary ligands are still under active investigation, though it does not appear to bind N-formyl peptides with high affinity.[7]

The activation of these receptors on leukocytes triggers a cascade of intracellular events, leading to directed cell migration (chemotaxis), the release of antimicrobial agents (degranulation and superoxide production), and phagocytosis.[1][4]

Mechanism of Action: FPR-Mediated Signaling Cascade

Upon ligand binding, FPRs undergo a conformational change that initiates a canonical G-protein signaling cascade. As these receptors are primarily coupled to the inhibitory G-protein, Gαi, the downstream signaling is multifaceted and robust.[8]

The binding of an N-formyl peptide agonist to FPR1 or FPR2 leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits.[8][9] Both subunits subsequently activate distinct effector enzymes, leading to a coordinated cellular response.

-

The Gβγ subunit is the primary driver of the chemotactic and pro-inflammatory response. It directly activates Phospholipase Cβ (PLCβ) and Phosphoinositide 3-kinase γ (PI3Kγ).[8][9]

-

PLCβ activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10] DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC), which is crucial for processes like degranulation and the assembly of the NADPH oxidase complex for superoxide production.[5][9]

-

PI3Kγ activation generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key lipid second messenger that recruits proteins with pleckstrin homology (PH) domains, such as Akt/PKB, to the plasma membrane, promoting cell survival and motility.

-

-

The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

This intricate signaling network culminates in a suite of functional cellular outputs essential for the innate immune response.[9]

Caption: FPR-Mediated Signaling Cascade.

Assessing Biological Activity: Key Methodologies

Quantifying the biological activity of N-formyl amino acid derivatives requires a suite of robust and validated cell-based assays. Each assay interrogates a specific stage of the signaling and response cascade, from initial receptor activation to downstream effector functions.

Chemotaxis Assay (Boyden Chamber / Transwell Assay)

This assay is the gold standard for measuring directed cell migration in response to a chemical gradient.

-

Principle: A porous membrane separates two compartments. Cells (e.g., neutrophils) are placed in the upper chamber, and the test compound (chemoattractant) is placed in the lower chamber. If the compound is chemotactic, cells will migrate through the pores towards the higher concentration in the lower chamber.

-

Causality Behind Experimental Choices:

-

Pore Size: The membrane pore size (typically 3-8 µm for neutrophils) is critical. It must be large enough to allow active migration but small enough to prevent passive falling of cells.

-

Serum-Free Medium: Cells are typically suspended in a serum-free or low-serum medium to minimize baseline migration caused by growth factors or other chemoattractants present in serum.

-

Controls: A negative control (medium only in the lower chamber) measures random migration (chemokinesis), while a positive control (a known potent chemoattractant like fMLP) validates cell responsiveness.[11]

-

-

Cell Preparation: Isolate primary human neutrophils from fresh blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a serum-free assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.

-

Assay Setup: Place 24-well Transwell inserts (e.g., 6.5 mm diameter with 3.0 µm pore polycarbonate membrane) into a 24-well plate.

-

Loading Chemoattractant: Add 600 µL of the experimental solution (N-formyl derivative diluted in assay buffer) or control solutions to the lower wells of the 24-well plate.

-

Loading Cells: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 60-90 minutes. The incubation time should be optimized based on cell type and chemoattractant potency.

-

Quantification:

-

Remove the inserts and carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

Fix the migrated cells on the bottom side of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields. Alternatively, migrated cells can be quantified by dissociating them from the membrane and using a fluorescent dye like Calcein AM for measurement on a plate reader.[12]

-

Caption: Experimental Workflow for a Transwell Chemotaxis Assay.

Calcium Mobilization Assay

This assay measures the rapid increase in intracellular calcium concentration that occurs seconds after FPR activation, serving as a direct proxy for Gq-pathway activation.[10][13]

-

Principle: Cells are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[14] These dyes exhibit low fluorescence in the low-calcium environment of a resting cell's cytoplasm. Upon receptor activation and subsequent IP3-mediated Ca2+ release from the endoplasmic reticulum, the dye binds to the free calcium, resulting in a significant increase in fluorescence intensity.[10] This change is monitored in real-time using a fluorescence plate reader or microscope.

-

Causality Behind Experimental Choices:

-

AM Ester Dyes: The acetoxymethyl (AM) ester group renders the dye lipophilic, allowing it to passively cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the now-impermeable fluorescent indicator in the cytoplasm.

-

Probenecid: Some cell types actively pump the dye out using organic anion transporters. Probenecid can be included in the loading buffer to inhibit these transporters, ensuring better dye retention and a stronger signal.[15]

-

-

Cell Preparation: Plate cells (either primary neutrophils or a cell line expressing the target FPR, like HEK293) in a 96-well black-walled, clear-bottom plate and grow to confluence.[16]

-

Dye Loading: Aspirate the growth medium and wash the cells once with assay buffer (e.g., HBSS with 20 mM HEPES).

-

Loading Buffer Preparation: Prepare a loading buffer containing Fluo-4 AM dye (typically 2-5 µM) and Pluronic F-127 (a non-ionic surfactant to aid dye dispersal) in the assay buffer. Probenecid (2.5 mM) can be added if required.[15]

-

Incubation: Add the loading buffer to each well and incubate the plate for 45-60 minutes at 37°C, protected from light.[15]

-

Washing: Gently wash the cells twice with the assay buffer to remove extracellular dye. Leave a final volume of 100 µL of buffer in each well.

-

Measurement: Place the plate in a fluorescence microplate reader equipped with an automated injection system (e.g., a FlexStation).

-

Data Acquisition:

-

Establish a stable baseline fluorescence reading for 15-20 seconds.

-

The instrument automatically injects 50 µL of the N-formyl derivative (at 3x the final desired concentration) into the well.

-

Continue to record the fluorescence intensity (Excitation ~488 nm, Emission ~525 nm) every 1-2 seconds for an additional 2-3 minutes to capture the peak response and subsequent return to baseline.[16]

-

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Dose-response curves are generated to determine the EC50 value for the compound.

Effector Function Assays: Degranulation

Degranulation is the process by which neutrophils release the contents of their granules, which contain enzymes and other antimicrobial proteins, to fight infection. This is a key downstream functional consequence of FPR activation.

-

Principle: The release of a specific granule enzyme, such as neutrophil elastase (from azurophilic granules), is measured using a colorimetric or fluorometric substrate.[17] The amount of enzyme activity in the cell supernatant is directly proportional to the extent of degranulation.

-

Causality Behind Experimental Choices:

-

Cytochalasin B: This fungal metabolite is often used to prime neutrophils before stimulation. It disrupts the actin cytoskeleton, which physically constrains the granules, thereby enhancing the degranulation response to a given stimulus and increasing the assay's dynamic range.

-

Specific Substrate: A substrate that is specifically cleaved by the enzyme of interest (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for neutrophil elastase) is essential for assay specificity.

-

-

Cell Preparation: Isolate neutrophils as described for the chemotaxis assay and resuspend them in HBSS with Ca2+ and Mg2+ at 5 x 10^6 cells/mL.

-

Priming (Optional but Recommended): Pre-incubate the cell suspension with Cytochalasin B (e.g., 5 µg/mL) for 10 minutes at 37°C.

-

Stimulation: Aliquot the primed cells into a 96-well plate. Add the N-formyl derivative or control and incubate for 30-60 minutes at 37°C to allow for degranulation.

-

Separation: Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).

-

Supernatant Transfer: Carefully transfer a portion of the cell-free supernatant to a new 96-well plate.

-

Enzyme Assay:

-

Add a fluorogenic neutrophil elastase substrate to each well.[18]

-

Incubate at 37°C, protected from light.

-

Measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the elastase activity.

-

-

Data Analysis: Results are often expressed as a percentage of the total elastase release, which is determined by lysing an equivalent number of cells with a detergent like Triton X-100.

Structure-Activity Relationships (SAR)

The biological activity of N-formyl peptides is highly dependent on their amino acid sequence. The prototypical agonist, fMLP (N-formyl-Met-Leu-Phe), has been the subject of extensive SAR studies.

-

The N-formyl Group: The N-terminal formyl group is absolutely essential for high-affinity binding to FPR1 and subsequent receptor activation.[3] Corresponding peptides lacking this group are virtually inactive as chemoattractants.[6]

-

Methionine at P1: The initial methionine residue is highly conserved in bacterial and mitochondrial proteins and is critical for activity.

-

Hydrophobicity at P2 and P3: The subsequent amino acids, particularly at positions 2 and 3, strongly influence potency. Hydrophobic, aromatic residues like Leucine and Phenylalanine are optimal for high-affinity interaction with FPR1.[19]

-

Peptide Length: For FPR2, longer peptides (e.g., pentapeptides) often show better interaction than the tripeptide fMLP.[3]

-

C-terminal Charge: Peptides with a negative charge at the C-terminus tend to have weak activity.[3]

Quantitative Data Summary of fMLP Analogs

The following table summarizes the relative potencies of classic fMLP analogs in inducing neutrophil chemotaxis, a key biological activity. Potency is often expressed as the EC50 value, which is the concentration required to elicit 50% of the maximal response.

| Compound | Sequence | Relative Chemotactic Potency (EC50, nM) | Key Structural Feature |

| fMLP | f-Met-Leu-Phe | ~1-10 | Prototypical Agonist |

| fMLF | f-Met-Leu-Phe | ~1-10 | Identical to fMLP |

| fM-L-F-I-I | f-Met-Leu-Phe-Ile-Ile | Potent (FPR2 > FPR1) | Longer, hydrophobic chain |

| fM-L-F-I-K | f-Met-Leu-Phe-Ile-Lys | Potent (FPR2 > FPR1) | Longer chain with positive charge |

| fM-L-F-K | f-Met-Leu-Phe-Lys | Potent (FPR2 > FPR1) | C-terminal positive charge |

| fM-L-F-E | f-Met-Leu-Phe-Glu | Weak | C-terminal negative charge |

| MLP | Met-Leu-Phe | >10,000 | Lacks N-formyl group |

Note: EC50 values are approximate and can vary based on the specific assay conditions and cell type used. Data compiled from principles described in cited literature.[3]

Therapeutic Implications and Future Directions

The profound role of N-formyl peptides and their receptors in inflammation makes them attractive targets for drug development. The dual nature of these pathways presents both opportunities and challenges.

-

Pro-inflammatory Targeting: In acute bacterial infections, agonists of FPR1 could potentially be used to boost the innate immune response and enhance bacterial clearance. Conversely, in chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease, where excessive neutrophil infiltration causes tissue damage, FPR1 antagonists could serve as potent anti-inflammatory agents.[20]

-

Pro-resolving Targeting: The discovery that FPR2/ALX is a receptor for pro-resolving mediators like Lipoxin A4 has opened a new therapeutic avenue. Selective FPR2/ALX agonists could be developed to actively promote the resolution of inflammation, a novel approach compared to traditional anti-inflammatory drugs that primarily block pro-inflammatory signals.

-

Oncology: FPRs are also expressed on various cancer cells, where their activation can promote proliferation and migration, contributing to metastasis.[5][20] Therefore, FPR antagonists are being investigated as potential anti-cancer therapies.

The future of this field lies in developing highly selective agonists and antagonists for each FPR subtype to precisely modulate immune responses in a context-dependent manner.[21] A deeper understanding of the structural basis for ligand recognition by each receptor will be paramount to achieving this goal.[4]

References

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

N‐formyl amino acid in selected bioactive molecules, background, and present work. (n.d.). Wiley Online Library. Retrieved January 24, 2026, from [Link]

-

Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences of the United States of America, 72(3), 1059–1062. [Link]

-

N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Biological Activities of Amino Acid Derivatives and their Complexes a Review. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (n.d.). Frontiers Media. Retrieved January 24, 2026, from [Link]

-

Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Chemotaxis Assay | Experimental Workflow. (n.d.). ibidi. Retrieved January 24, 2026, from [Link]

-

Characterization of chemotactic ability of peptides containing N-formyl-methionyl residues in Tetrahymena fMLP as a targeting li. (n.d.). Chemotaxis Research Group. Retrieved January 24, 2026, from [Link]

-

Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

-

Solid Phase Formylation of N-Terminus Peptides. (2016). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. Retrieved January 24, 2026, from [Link]

-

Protocol of Chemotaxis Assay. (n.d.). iGEM. Retrieved January 24, 2026, from [Link]

-

Chemotaxis Assay. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved January 24, 2026, from [Link]

-

Formylation of Amines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent. Retrieved January 24, 2026, from [Link]

-

Chemotaxis assay. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Signal transduction via formyl peptide receptors (FPRs) for neutrophilmediated inflammatory responses. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Methionine. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. (n.d.). Frontiers Media. Retrieved January 24, 2026, from [Link]

-

Incucyte® Chemotaxis Cell Migration Assay. (n.d.). Sartorius. Retrieved January 24, 2026, from [Link]

-

An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells. (2022). PLOS. Retrieved January 24, 2026, from [Link]

-

Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 6. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. ibidi.com [ibidi.com]

- 12. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. agilent.com [agilent.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. content.abcam.com [content.abcam.com]

- 19. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]

- 20. mdpi.com [mdpi.com]

- 21. Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway Analysis of 2-Formamidobutanoic Acid

Abstract

This technical guide provides a comprehensive framework for the elucidation and analysis of the metabolic pathway of 2-Formamidobutanoic acid. As a novel N-formylated amino acid, its metabolic fate is largely uncharacterized. This document outlines a scientifically rigorous approach, beginning with the formulation of a hypothetical metabolic pathway based on established biochemical principles and analogous metabolic routes. We then detail a suite of advanced analytical and biochemical techniques for the systematic validation of each proposed metabolic step. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel metabolic pathways, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction: The Enigma of this compound

This compound is a structurally intriguing molecule, characterized by a formyl group attached to the alpha-amino group of 2-aminobutanoic acid. While the metabolic pathways of many canonical amino acids are well-documented, the biotransformation of N-formylated amino acids, such as this compound, represents a burgeoning area of scientific inquiry. The presence of the formyl group suggests potential involvement in one-carbon metabolism, pathways related to amino acid catabolism, or unique enzymatic activities yet to be discovered. Understanding its metabolic fate is crucial for deciphering its physiological role, potential as a biomarker, or its impact in pathological states.

This guide is structured to navigate the complexities of novel pathway elucidation. We will first propose a hypothetical metabolic pathway for this compound, drawing parallels from known metabolic transformations of similar molecules. Subsequently, we will present a multi-faceted experimental strategy to systematically investigate and validate this proposed pathway.

A Hypothetical Metabolic Pathway for this compound

Based on established enzymatic reactions involving N-formylated compounds and amino acid derivatives, we propose a two-step metabolic pathway for the degradation of this compound. This hypothesis serves as the foundational framework for our experimental design.

Step 1: Deformylation

The initial and most probable metabolic step is the removal of the formyl group. This reaction is analogous to the deformylation of N-formylglutamate and N-formylkynurenine.[1][2][3] We hypothesize that a specific amidohydrolase, tentatively named "2-Formamidobutanoate deformylase," catalyzes the hydrolysis of the amide bond, yielding 2-aminobutanoic acid and formate.

Step 2: Catabolism of 2-Aminobutanoic Acid

The resulting 2-aminobutanoic acid is a non-proteinogenic amino acid whose catabolism is expected to follow pathways similar to other short-chain amino acids. The most likely subsequent reactions involve transamination and oxidative decarboxylation, ultimately feeding into central carbon metabolism.[4]

The proposed overall pathway is visualized in the following diagram:

Caption: A hypothetical metabolic pathway for this compound.

Experimental Validation of the Proposed Pathway

A multi-pronged approach is essential to validate the hypothetical pathway. This involves in vitro enzymatic assays, cell-based studies, and advanced analytical techniques to identify and quantify the proposed intermediates and end-products.

Analytical Methodology: The Cornerstone of Metabolite Identification

The accurate detection and quantification of this compound and its putative metabolites are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 132.06 | 86.06 | 15 |

| 2-Aminobutanoic acid | 104.07 | 58.07 | 12 |

| α-Ketobutanoic acid | 103.04 | 57.03 | 10 |

| Formate | 45.00 | 45.00 | 5 (for SIM) |

Note: These are starting parameters and will require optimization based on the specific instrumentation used.

-

Sample Preparation:

-

For cell culture supernatants or tissue homogenates, perform a protein precipitation step by adding 3 volumes of ice-cold methanol containing internal standards (e.g., isotopically labeled versions of the analytes).

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and dry under a gentle stream of nitrogen.

-

Reconstitute the sample in a mobile phase-compatible solvent (e.g., 5% acetonitrile in water).

-

-

Chromatographic Separation:

-

Column: A mixed-mode or reversed-phase column suitable for the separation of polar organic acids and amino acids.[6]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure optimal detection of all analytes.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

In Vitro Enzymatic Assays: Probing the Deformylation Step

To confirm the initial deformylation step, in vitro assays using cell or tissue extracts are necessary. The primary objective is to demonstrate the conversion of this compound to 2-aminobutanoic acid.

-

Enzyme Source Preparation:

-

Prepare a cytosolic extract from a relevant biological source (e.g., liver or kidney homogenate, or a cell line of interest).

-

Homogenize the tissue or lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet membranes and organelles.

-

The resulting supernatant is the cytosolic extract.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine:

-

Cytosolic extract (containing the putative deformylase).

-

This compound (substrate).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

-

Incubate at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

-

Analysis:

-

Analyze the reaction mixture for the formation of 2-aminobutanoic acid and the depletion of this compound using the developed LC-MS/MS method.

-

The following workflow diagram illustrates the process of validating the deformylase activity:

Caption: Workflow for the in vitro validation of deformylase activity.

Cell-Based Metabolic Labeling Studies: Tracing the Metabolic Fate

To investigate the complete metabolic pathway within an intact cellular system, stable isotope labeling experiments are invaluable. By feeding cells with an isotopically labeled precursor, we can trace the incorporation of the label into downstream metabolites.

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2, HEK293) to near confluency.

-

Replace the standard culture medium with a medium containing ¹³C-labeled this compound.

-

-

Time-Course Experiment:

-

Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, harvest the cells and the culture medium separately.

-

Perform a metabolite extraction from the cell pellets and medium using the methanol precipitation method described previously.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts for the presence of ¹³C-labeled 2-aminobutanoic acid, α-ketobutanoic acid, and potentially other downstream metabolites. The mass shift corresponding to the number of ¹³C atoms will confirm the metabolic conversion.

-

| Labeled Precursor | Expected Labeled Metabolite | Expected m/z (Precursor Ion) |

| [U-¹³C₅]-2-Formamidobutanoic acid | [U-¹³C₄]-2-Aminobutanoic acid | 108.09 |

| [U-¹³C₅]-2-Formamidobutanoic acid | [U-¹³C₄]-α-Ketobutanoic acid | 107.06 |

Data Analysis and Interpretation

-

In Vitro Assays: Plot the concentration of 2-aminobutanoic acid formed over time to determine the initial reaction velocity. This can be used to characterize the enzyme kinetics.

-

Cell-Based Assays: Quantify the abundance of labeled and unlabeled metabolites at each time point. This will provide insights into the flux through the pathway and the contribution of this compound to downstream metabolic pools.

Concluding Remarks and Future Directions

The elucidation of the metabolic pathway of this compound is a challenging yet rewarding endeavor. The methodologies outlined in this guide provide a robust framework for its systematic investigation. Successful validation of the proposed pathway will not only enhance our fundamental understanding of metabolism but may also open new avenues for therapeutic intervention and biomarker discovery. Future work should focus on the identification and characterization of the specific enzymes involved, particularly the putative "2-Formamidobutanoate deformylase."

References

-

Hu, L., Mulfinger, L. M., & Phillips, A. T. (1987). Purification and properties of formylglutamate amidohydrolase from Pseudomonas putida. Journal of Bacteriology, 169(10), 4696–4702. [Link]

-

Miyake, M., Innami, T., & Kakimoto, Y. (1983). A beta-citryl-L-glutamate-hydrolysing enzyme in rat testes. Biochimica et Biophysica Acta, 760(2), 206–214. [Link]

-

Guillemin, G. J. (2024). Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. International Journal of Tryptophan Research, 17, 117864692412328. [Link]

-

Wang, L., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Journal of Translational Medicine, 23(1), 1. [Link]

-

Waters Corporation. (2021). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

-

Gaucher, S. P., et al. (2005). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Agricultural and Food Chemistry, 53(24), 9345-9350. [Link]

Sources

- 1. N-formylglutamate deformylase - Wikipedia [en.wikipedia.org]

- 2. Formation of fluorophores from the kynurenine pathway metabolite N-formylkynurenine and cyclic amines involves transamidation and carbon-carbon bond formation at the 2-position of the amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. lcms.cz [lcms.cz]

Unraveling the Enigma of 2-Formamidobutanoic Acid: A Putative Role in Cellular Metabolism

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the landscape of cellular metabolism is vast and intricately mapped, it is the uncharted territories that hold the promise of novel biological insights and therapeutic opportunities. 2-Formamidobutanoic acid is one such enigmatic molecule, sparsely documented in the annals of metabolic research. This technical guide ventures into this unexplored domain, presenting a putative function for this compound rooted in the established principles of N-formyl amino acid and short-chain fatty acid metabolism. We propose a hypothetical metabolic pathway, detailing the enzymatic players and downstream consequences of its cellular processing. This document is designed not as a definitive statement, but as a foundational framework to inspire and guide rigorous scientific inquiry. We furnish detailed experimental protocols and conceptual diagrams to empower researchers to test the proposed hypotheses, and in doing so, illuminate the potential role of this novel metabolite in health and disease.

Introduction: The Significance of N-Formylated Molecules and Butanoate Derivatives

Cellular metabolism is a symphony of chemical reactions, orchestrated to sustain life. Within this complex network, N-formylated molecules and butanoate derivatives play distinct yet crucial roles.

N-formylated peptides, particularly N-formylmethionine, are well-recognized as potent signaling molecules in the innate immune system. Originating from bacteria and mitochondria, they act as chemoattractants for phagocytic leukocytes, signaling the presence of infection or cellular damage.[1] The processing of these molecules is tightly regulated by deformylases and amidohydrolases, which cleave the formyl group and neutralize their signaling capacity.[1][2]

On the other hand, butanoate (butyrate), a four-carbon short-chain fatty acid, is a key product of gut microbial fermentation. It serves as a primary energy source for colonocytes and has profound effects on cellular processes, including gene expression through histone deacetylase (HDAC) inhibition, and signaling via G-protein coupled receptors. Its metabolism is intricately linked to central carbon metabolism, feeding into the tricarboxylic acid (TCA) cycle.

The structure of this compound, with its N-formyl group and butanoic acid backbone, places it at the crossroads of these two significant areas of metabolism. Its existence and function, however, remain largely uninvestigated, with no definitive entries in major metabolic databases such as the Human Metabolome Database (HMDB) or the Kyoto Encyclopedia of Genes and Genomes (KEGG).[3][4] This guide posits a functional role for this molecule based on logical inference from related, well-characterized pathways.

A Putative Metabolic Pathway for this compound

We hypothesize that this compound is a metabolic intermediate that undergoes a two-step catabolic process, ultimately integrating its constituent parts into central metabolic pathways.

Step 1: Deformylation to 2-Aminobutanoic Acid

The initial and most critical step in the proposed pathway is the removal of the N-formyl group. This reaction would be catalyzed by an amidohydrolase, likely with broad substrate specificity for N-acylated amino acids.

-

Enzyme Candidate: N-acyl-L-amino acid amidohydrolase (E.C. 3.5.1.14) or a related deformylase. While peptide deformylases are known to act on N-formylmethionine, the amidohydrolase superfamily is vast and encompasses enzymes with a wide range of substrate specificities.[5][6][7][8]

-

Products: The deformylation of this compound would yield 2-Aminobutanoic acid and formate .

Step 2: Catabolism of 2-Aminobutanoic Acid and Formate

The products of the initial deformylation step are known metabolites with established metabolic fates.

-

2-Aminobutanoic Acid Metabolism: 2-Aminobutanoic acid is a non-proteinogenic amino acid found in humans.[9] Its catabolism is thought to proceed via transamination to 2-oxobutanoate. This intermediate is also a product of threonine and methionine degradation.[10] 2-oxobutanoate can then be oxidatively decarboxylated to propionyl-CoA, which subsequently enters the TCA cycle via succinyl-CoA.

-

Formate Metabolism: Formate is a one-carbon unit that can be utilized in several metabolic pathways, including the folate-dependent one-carbon pool, which is essential for the biosynthesis of purines and thymidine.

The proposed metabolic fate of this compound is visually summarized in the following diagram:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. KEGG PATHWAY Database [genome.jp]

- 5. Genetic characterization of polypeptide deformylase, a distinctive enzyme of eubacterial translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. Peptide deformylase - Wikipedia [en.wikipedia.org]

- 8. feradical.utsa.edu [feradical.utsa.edu]

- 9. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Production of 2-aminobutyrate by Megasphaera elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Status of 2-Formamidobutanoic Acid in Biological Systems: A Scientific Inquiry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of 2-Formamidobutanoic acid, a compound of interest in synthetic chemistry. A thorough review of existing literature reveals a notable absence of evidence for its natural occurrence within biological systems. This document will explore the known synthetic routes and potential, though unconfirmed, biological relevance, while clearly delineating the boundaries of current knowledge. The primary aim is to provide a foundational, evidence-based perspective for researchers investigating novel metabolites and to prevent the misdirection of resources toward a hypothesis that presently lacks empirical support.

Introduction: The Question of Natural Occurrence

In the vast and intricate world of metabolomics, the identification of novel endogenous molecules is a constant frontier. This compound, a structural analog of proteinogenic amino acids, presents an intriguing case. While its synthesis is achievable in a laboratory setting, a comprehensive search of scientific databases and literature yields no substantive evidence for its presence as a naturally occurring metabolite in any organism studied to date. This guide serves to consolidate the current state of knowledge, or lack thereof, and to provide a clear, scientifically grounded framework for any future investigation into this molecule.

Synthetic Accessibility vs. Biological Presence

The distinction between what can be synthesized and what is naturally produced by an organism is fundamental. This compound falls firmly into the former category.

Known Synthetic Pathways

The laboratory synthesis of this compound and its derivatives is documented. For instance, a common approach involves the formylation of 2-aminobutanoic acid. This process is conceptually straightforward but does not imply a parallel biosynthetic route.

Illustrative Synthetic Workflow:

Caption: A conceptual diagram illustrating a general synthetic route to this compound from 2-aminobutanoic acid.

This established synthetic accessibility has led to its availability as a chemical standard, which is crucial for any analytical attempt to identify it in biological samples. However, the mere availability of a standard does not presuppose its endogenous presence.

The Search for Natural Occurrence: A Null Finding

An exhaustive search of scientific literature and metabolomic databases reveals no confirmed reports of this compound as a naturally occurring compound. This includes a lack of evidence for:

-

A dedicated biosynthetic pathway: No enzymes or genetic sequences have been identified that would catalyze the formation of this compound in vivo.

-

Identification in metabolomic studies: Despite the increasing sensitivity and scope of mass spectrometry-based metabolomics, this compound has not been reported in untargeted analyses of various organisms.

-

A defined biological role: Consequently, there are no known physiological or pathological functions associated with this compound.

This "null finding" is in itself a critical piece of scientific information. It suggests that if this molecule does exist naturally, it is either present at concentrations below the detection limits of current analytical technologies, is highly transient, or is restricted to a very specific, unexamined biological niche.

Methodologies for Hypothetical Detection

For researchers who may wish to investigate the potential, albeit unlikely, presence of this compound in a specific biological context, a rigorous analytical approach is paramount. The following outlines a hypothetical, self-validating workflow.

Analytical Workflow for Target Screening

This protocol is designed to definitively confirm or refute the presence of this compound in a biological matrix.

Diagram of the Analytical Workflow:

Spectroscopic Characterization of 2-Formamidobutanoic Acid: A Technical Guide

Introduction to 2-Formamidobutanoic Acid

This compound is an N-formylated derivative of 2-aminobutanoic acid. The introduction of the formyl group significantly influences the molecule's electronic and structural properties, which in turn are reflected in its spectroscopic signatures. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Formyl CH) | ~8.2 | Singlet (or doublet with N-H coupling) | - |

| H-2 (α-CH) | ~4.5 | Doublet of triplets (or multiplet) | J(H-2, H-3) ≈ 7 Hz, J(H-2, N-H) ≈ 8 Hz |

| H-3 (CH₂) | ~1.9 | Multiplet | J(H-3, H-2) ≈ 7 Hz, J(H-3, H-4) ≈ 7 Hz |

| H-4 (CH₃) | ~0.9 | Triplet | J(H-4, H-3) ≈ 7 Hz |

| N-H (Amide) | ~8.0 | Doublet | J(N-H, H-2) ≈ 8 Hz |

| O-H (Carboxyl) | ~12.0 | Broad Singlet | - |

Note: Chemical shifts are predicted based on analogous compounds and may vary depending on the solvent and concentration.

The formyl proton (H-1) is expected to appear significantly downfield due to the deshielding effect of the adjacent carbonyl group. The α-proton (H-2) is shifted downfield by the adjacent nitrogen and carbonyl groups. The amide proton's chemical shift can be highly variable and is often broad. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Formyl C=O) | ~163 |

| C-2 (α-C) | ~55 |

| C-3 (CH₂) | ~25 |

| C-4 (CH₃) | ~10 |

| Carboxyl C=O | ~175 |

Note: Chemical shifts are predicted and can be influenced by the solvent.

The two carbonyl carbons (formyl and carboxyl) are expected at the downfield end of the spectrum. The α-carbon (C-2) is shifted downfield due to the attached nitrogen atom.

Experimental Protocol for NMR Data Acquisition